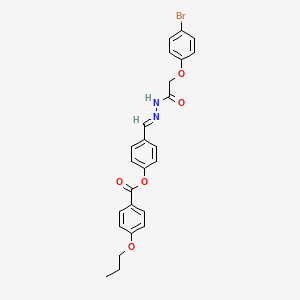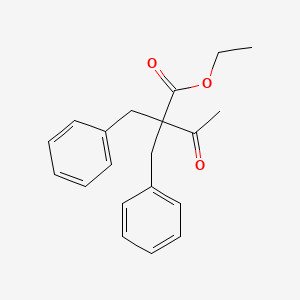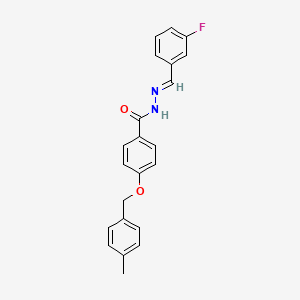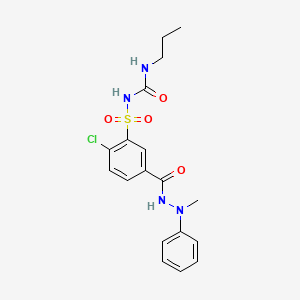
1,2-Di(2-furyl)-1,2-ethanedione 1-oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Di(2-furyl)-1,2-ethanedione 1-oxime is an organic compound that features two furan rings attached to an ethanedione backbone with an oxime functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di(2-furyl)-1,2-ethanedione 1-oxime typically involves the reaction of 2-furyl ketone with hydroxylamine hydrochloride under acidic or basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Di(2-furyl)-1,2-ethanedione 1-oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furyl derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furyl carboxylic acids, while reduction may produce furyl amines.
Aplicaciones Científicas De Investigación
1,2-Di(2-furyl)-1,2-ethanedione 1-oxime has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1,2-Di(2-furyl)-1,2-ethanedione 1-oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The furan rings may also participate in π-π interactions with aromatic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Di(2-furyl)-1,2-ethanedione: Lacks the oxime group but has similar structural features.
2-Furyl ketone: A simpler compound with one furan ring and a ketone group.
Furyl amines: Compounds where the oxime group is replaced with an amine.
Uniqueness
1,2-Di(2-furyl)-1,2-ethanedione 1-oxime is unique due to the presence of both furan rings and the oxime group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H7NO4 |
|---|---|
Peso molecular |
205.17 g/mol |
Nombre IUPAC |
(2Z)-1,2-bis(furan-2-yl)-2-hydroxyiminoethanone |
InChI |
InChI=1S/C10H7NO4/c12-10(8-4-2-6-15-8)9(11-13)7-3-1-5-14-7/h1-6,13H/b11-9- |
Clave InChI |
RSLKNHHWFJLREX-LUAWRHEFSA-N |
SMILES isomérico |
C1=COC(=C1)/C(=N/O)/C(=O)C2=CC=CO2 |
SMILES canónico |
C1=COC(=C1)C(=NO)C(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15082450.png)
![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B15082463.png)
![N'-[(E)-anthracen-9-ylmethylideneamino]-N-(2,3-dichlorophenyl)oxamide](/img/structure/B15082469.png)
![4-Chloro-2-methylphenyl 4-[oxo(phenyl)acetyl]benzoate](/img/structure/B15082476.png)
![(5Z)-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15082481.png)
![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15082492.png)

![2,2'-[(Naphthalen-1-ylmethyl)imino]diethanol](/img/structure/B15082505.png)

![2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B15082514.png)
![4-({[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B15082529.png)


